2-(4-Ethylphenyl)indoline oxalate
Overview
Description
2-(4-Ethylphenyl)indoline oxalate is a chemical compound . It is a yellowish-green powder that exhibits fluorescence properties with an emission peak around 565 nm.
Synthesis Analysis
The synthesis of indoline compounds, such as this compound, often involves palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds . This process is known for its high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Chemical Reactions Analysis
Indoline structures, including this compound, are reactive at four different positions: the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . They can participate in various chemical reactions, contributing to their versatility in the field of organic chemistry .Physical and Chemical Properties Analysis
This compound is insoluble in water but soluble in organic solvents such as methanol, ethanol, and acetone. It has a melting point of 216-218°C.Scientific Research Applications
Hybrid Molecular-Based Magnets : A study by Lacroix et al. (2001) synthesized a new hybrid molecular-based ferromagnet containing organic Non-Linear Optical (NLO) chromophores, demonstrating the potential interplay between magnetic and NLO behavior. This research highlights the application of indoline derivatives in the development of advanced materials with combined magnetic and optical properties (Lacroix, Malfant, Bénard, Yu, Rivière, & Nakatani, 2001).
Electrochemical Dearomative Functionalization : Wu et al. (2018) reported the use of electrochemistry for the oxidative dearomative difunctionalization of indoles, leading to the formation of indoline derivatives. This method avoids the use of external oxidants and demonstrates excellent functional group compatibility, indicating the utility of indoline derivatives in synthetic organic chemistry (Wu, Dou, Guillot, Kouklovsky, & Vincent, 2018).
Oxidative Kinetic Resolution : Saito et al. (2013) achieved the oxidative kinetic resolution of 2-substituted indoline derivatives using a chiral phosphoric acid catalyst. This method is applicable to various indoline derivatives, highlighting their significance in asymmetric synthesis and chiral chemistry (Saito, Shibata, Yamanaka, & Akiyama, 2013).
Organocatalytic Asymmetric Synthesis : Bui et al. (2009) introduced a novel organocatalytic approach for the synthesis of oxindole and indoline derivatives, demonstrating their broad scope in the asymmetric synthesis of biologically active compounds. This research showcases the versatility of indoline derivatives in medicinal chemistry and drug discovery (Bui, Syed, & Barbas, 2009).
Future Directions
Properties
IUPAC Name |
2-(4-ethylphenyl)-2,3-dihydro-1H-indole;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.C2H2O4/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16;3-1(4)2(5)6/h3-10,16-17H,2,11H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZYLRQITAQHNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3=CC=CC=C3N2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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